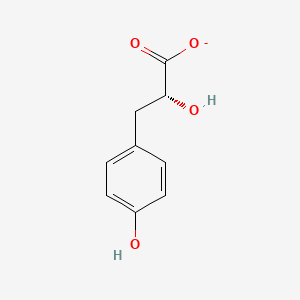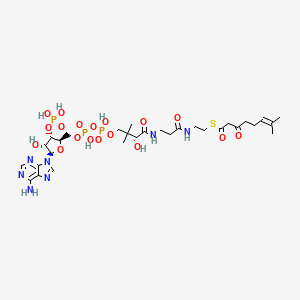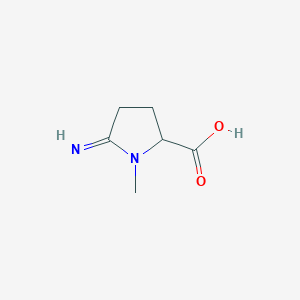
Pyrostatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrostatin B is a natural product found in Cliona tenuis with data available.
Scientific Research Applications
Isolation and Synthesis
Pyrostatin B was initially reported as an inhibitor of N-acetyl-beta-D-glucosaminidase. However, a study revealed that pyrostatins A and B are identical to 5-hydroxyectoine and ectoine, respectively, which are known as compatible osmolytes in various bacteria (Castellanos et al., 2006). These substances play a significant role in bacterial stress tolerance and cellular homeostasis.
Inhibition of Enzymes
Pyrostatins A and B were purified from the culture broth of Streptomyces sp. SA-3501 isolated from a marine environment and initially identified as inhibitors of N-acetyl-beta-D-glucosaminidase (Aoyama et al., 1995). However, a subsequent study contradicted this, showing that pyrostatin A and B do not inhibit N-acetyl-ß-D-glucosaminidase, suggesting a previous misidentification of their functions (Appel & Lentzen, 2009).
Potential Therapeutic Applications
While there is limited direct research on Pyrostatin B, related studies on analogous compounds show potential therapeutic applications. For instance, octreotide and melatonin have been found to alleviate inflammasome-induced pyroptosis, indicating potential pathways for treatment in hepatic ischemia/reperfusion injury (El-sisi et al., 2020).
properties
Product Name |
Pyrostatin B |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
5-imino-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c1-8-4(6(9)10)2-3-5(8)7/h4,7H,2-3H2,1H3,(H,9,10) |
InChI Key |
QSAPKYUXMVZFOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=N)C(=O)O |
synonyms |
2-imino-1-methylpyrrolidine-5-carboxylic acid pyrostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
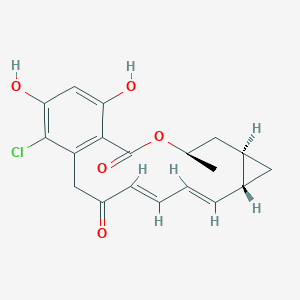
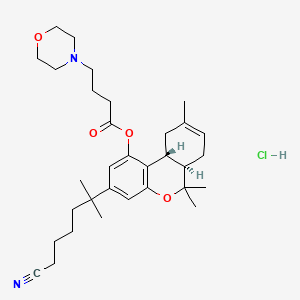
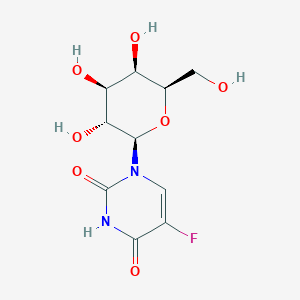
![1,11b-Dihydro-[2h]benzopyrano[4,3,2-de]isoquinolin-3-one](/img/structure/B1244700.png)

![2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide](/img/structure/B1244706.png)




